pyridine-2,3,6-triamine
Overview
Description
pyridine-2,3,6-triamine is an organic compound with the molecular formula C₅H₈N₄ It is a derivative of pyridine, characterized by three amino groups attached to the 2nd, 3rd, and 6th positions of the pyridine ring
Scientific Research Applications
pyridine-2,3,6-triamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of anticonvulsant drugs and other therapeutic agents.
Materials Science: This compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications:
This compound is used in the production of dyes, pigments, and other chemical intermediates.Mechanism of Action
Biochemical Pathways
For instance, some pyridine derivatives are known to have anti-inflammatory activities . The exact pathways and downstream effects specific to pyridine-2,3,6-triamine remain to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with targets .
Preparation Methods
The synthesis of pyridine-2,3,6-triamine typically involves the reduction of 2,3,6-trinitropyridine. This process can be carried out using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions include a hydrogen atmosphere and a solvent like ethanol. Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
pyridine-2,3,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various substituted pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
pyridine-2,3,6-triamine can be compared with other similar compounds, such as:
2,4,6-Triaminopyrimidine: Another triamino derivative with different positional isomerism.
2,3,5-Triaminopyridine: A compound with amino groups at different positions on the pyridine ring.
2,6-Diaminopyridine: A related compound with only two amino groups.
The uniqueness of this compound lies in its specific arrangement of amino groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
pyridine-2,3,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-1-2-4(7)9-5(3)8/h1-2H,6H2,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNVCLJBFOZEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195767 | |
Record name | 2,3,6-Triaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-79-0 | |
Record name | 2,3,6-Triaminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4318-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Triaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Triaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential toxicity mechanisms of 2,3,6-triaminopyridine?
A: 2,3,6-triaminopyridine (TAP) readily autoxidizes in aqueous solutions, generating superoxide radicals and hydrogen peroxide [, , ]. This oxidative stress can damage cells, as evidenced by methemoglobin formation and glutathione depletion in erythrocytes exposed to TAP []. Additionally, TAP disrupts mitochondrial metabolism, similar to other myotoxic amines []. In rats, TAP administration caused skeletal and cardiac muscle necrosis, along with renal tubular damage []. These findings suggest that TAP's toxicity might stem from oxidative stress and mitochondrial dysfunction.
Q2: What is the connection between 2,3,6-triaminopyridine and the drug phenazopyridine?
A: 2,3,6-Triaminopyridine is a metabolite of phenazopyridine, a commonly used urinary tract analgesic [, , ]. While phenazopyridine itself possesses analgesic properties, its metabolite TAP exhibits toxicity [, ]. This raises concerns as muscle damage and renal issues, observed after phenazopyridine use, could be attributed to TAP formation [].
Q3: How does the structure of 2,3,6-triaminopyridine derivatives relate to their anticonvulsant activity?
A: Research indicates that the anticonvulsant potency and neurotoxicity of 2,3,6-triaminopyridine derivatives are influenced by their overall lipophilicity, represented by log k' (octanol-coated column) []. Modifying the structure to alter lipophilicity can impact their interaction with biological membranes and subsequently their anticonvulsant properties. NMR studies utilizing lecithin vesicles showed a correlation between phospholipid-binding parameter log delta (1/T2) and anticonvulsant activity, further emphasizing the importance of lipophilicity in these molecules [].
Q4: Are there analytical methods available for the specific detection of 2,3,6-triaminopyridine in the presence of phenazopyridine?
A: Yes, several spectrophotometric methods have been developed for the selective determination of phenazopyridine hydrochloride (PAP) in the presence of its oxidative degradation product 2,3,6-triaminopyridine (TAP) []. These methods include first derivative (1D), ratio difference spectrophotometric method (RDSM), first derivative of ratio spectra (1DD), and dual wavelength (DW) spectrophotometry []. Additionally, a validated HPLC method utilizing a reversed-phase BDS Hypersil C18 column has been established for the selective determination of PAP in the presence of TAP []. These methods offer valuable tools for studying the metabolism and stability of phenazopyridine.
Q5: What are the photochemical reactions that phenazopyridine hydrochloride undergoes?
A: When exposed to light, phenazopyridine hydrochloride undergoes various photochemical transformations, including photochemical cyclodehydrogenation, reductive photodegradation, and molecular rearrangement []. These reactions lead to the formation of several products, including pyrido[3,4-c]cinnoline-2,4-diamine, N3-phenylpyridine-2,3,4,6-tetraamine, 2,3,6-triaminopyridine, and 2,6-diamino-1-(4-aminophenyl)pyridin-4(1H)-one []. Understanding these photochemical reactions is crucial for ensuring the drug's efficacy and stability during storage and usage.
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